Ethyl {2-[4-(phenylsulfanyl)phenoxy]ethyl}carbamate
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Overview
Description
Ethyl {2-[4-(phenylsulfanyl)phenoxy]ethyl}carbamate is an organic compound belonging to the carbamate class. It is characterized by the presence of a phenylsulfanyl group attached to a phenoxy group, which is further linked to an ethyl carbamate moiety. This compound is known for its diverse applications in various fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl {2-[4-(phenylsulfanyl)phenoxy]ethyl}carbamate typically involves the reaction of 4-(phenylsulfanyl)phenol with ethyl 2-bromoethylcarbamate. The reaction is carried out in the presence of a base, such as potassium carbonate, in an aprotic solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity of the product. The reaction parameters, such as temperature, pressure, and reaction time, are carefully controlled to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions
Ethyl {2-[4-(phenylsulfanyl)phenoxy]ethyl}carbamate undergoes various chemical reactions, including:
Oxidation: The phenylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the phenylsulfanyl group, yielding the corresponding phenoxy derivative.
Substitution: The ethyl carbamate moiety can undergo nucleophilic substitution reactions, leading to the formation of different carbamate derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or alcohols can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Phenoxy derivatives.
Substitution: Various carbamate derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl {2-[4-(phenylsulfanyl)phenoxy]ethyl}carbamate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of ethyl {2-[4-(phenylsulfanyl)phenoxy]ethyl}carbamate involves its interaction with specific molecular targets. The phenylsulfanyl group can interact with thiol groups in proteins, leading to the modulation of enzyme activities. The carbamate moiety can form covalent bonds with active site residues of enzymes, inhibiting their function. These interactions can affect various biochemical pathways, leading to the compound’s observed biological effects.
Comparison with Similar Compounds
Ethyl {2-[4-(phenylsulfanyl)phenoxy]ethyl}carbamate can be compared with other carbamate derivatives, such as:
Fenoxycarb: An insect growth regulator with a similar carbamate structure but different substituents.
Carbaryl: A widely used insecticide with a carbamate moiety but lacking the phenylsulfanyl group.
Methomyl: Another carbamate insecticide with a different substitution pattern.
The uniqueness of this compound lies in its phenylsulfanyl group, which imparts distinct chemical and biological properties compared to other carbamate derivatives.
Properties
CAS No. |
72489-94-2 |
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Molecular Formula |
C17H19NO3S |
Molecular Weight |
317.4 g/mol |
IUPAC Name |
ethyl N-[2-(4-phenylsulfanylphenoxy)ethyl]carbamate |
InChI |
InChI=1S/C17H19NO3S/c1-2-20-17(19)18-12-13-21-14-8-10-16(11-9-14)22-15-6-4-3-5-7-15/h3-11H,2,12-13H2,1H3,(H,18,19) |
InChI Key |
AMAQCFDLMZNTIX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)NCCOC1=CC=C(C=C1)SC2=CC=CC=C2 |
Origin of Product |
United States |
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